2-Isopropyl-6-methylaniline

Description

The exact mass of the compound 2-Isopropyl-6-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isopropyl-6-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-6-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

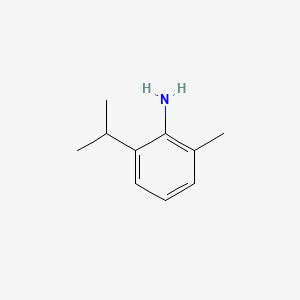

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTKYVBFPULMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200628 | |

| Record name | 2-Methyl-6-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-85-3 | |

| Record name | 2-Isopropyl-6-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isopropyl-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-isopropyl-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ISOPROPYL-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS12FDL562 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-6-methylaniline (CAS 5266-85-3): A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Isopropyl-6-methylaniline, a versatile substituted aniline that serves as a crucial intermediate in the synthesis of a range of valuable compounds, from pharmaceuticals to specialized ligands. This document moves beyond a simple recitation of facts to offer insights into the practical application and synthetic utility of this important chemical building block.

Core Molecular and Physicochemical Profile

2-Isopropyl-6-methylaniline, also known as 6-isopropyl-o-toluidine, is an aromatic amine with the chemical formula C₁₀H₁₅N. The strategic positioning of the isopropyl and methyl groups ortho to the amine functionality imparts significant steric hindrance, a feature that critically influences its reactivity and defines its utility in selective chemical transformations.

Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 5266-85-3 | [1] |

| Molecular Formula | C₁₀H₁₅N | [2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Appearance | Clear red to brown liquid | [3] |

| Boiling Point | 231-232 °C | [3] |

| Density | 0.957 g/cm³ | [2] |

| Flash Point | 42 °C | [3] |

| Refractive Index (n20/D) | 1.544 (lit.) | [3] |

Synthesis of 2-Isopropyl-6-methylaniline: A Mechanistic Perspective

The industrial and laboratory-scale synthesis of 2-Isopropyl-6-methylaniline is primarily achieved through the ortho-alkylation of anilines. Understanding the underlying principles of these methods is key to optimizing reaction conditions and ensuring high yields and purity.

Friedel-Crafts Alkylation of o-Toluidine

A prevalent synthetic route involves the direct alkylation of o-toluidine with propylene. This reaction is a classic example of a Friedel-Crafts alkylation, where a Lewis acid catalyst is employed to generate a carbocation from propylene, which then acts as the electrophile.

A common catalyst for this transformation is aluminum trichloride (AlCl₃).[4] The choice of a Lewis acid is critical as it must be strong enough to activate the alkene without being excessively deactivated by the basic aniline.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation [4]

-

Reaction Setup: To a suitable autoclave reactor, add o-toluidine and aluminum trichloride. The molar ratio of reactants and catalyst is a critical parameter to optimize for maximizing yield and minimizing side products.

-

Inert Atmosphere: Seal the reactor and purge with an inert gas, such as nitrogen, to remove air and moisture, which can deactivate the catalyst.

-

Propylene Introduction: Introduce propylene gas into the reactor to a specific pressure. The concentration of propylene will influence the reaction rate.

-

Heating and Reaction: Heat the mixture to 130-150 °C with stirring. The reaction is typically carried out for 4-5 hours.

-

Workup: After cooling, the reaction mixture is quenched, typically with water, and the product is extracted with an organic solvent like toluene.

-

Purification: The crude product is then purified by distillation under reduced pressure to yield the final 2-Isopropyl-6-methylaniline.

Zeolite-Catalyzed Alkylation

An alternative, more contemporary approach utilizes solid acid catalysts, such as H-Y zeolite, for the condensation of o-toluidine and propylene.[5] This method offers several advantages over traditional Lewis acid catalysis, including easier catalyst separation, reduced corrosive waste, and potential for continuous flow processes. The reaction is typically conducted at elevated temperature and pressure to achieve high conversion rates.[5]

Caption: Synthetic pathway for 2-Isopropyl-6-methylaniline.

Applications in Pharmaceutical and Agrochemical Synthesis

The unique sterically hindered structure of 2-Isopropyl-6-methylaniline makes it a valuable precursor for several important molecules, most notably in the fields of drug development and agrochemicals.

A Key Intermediate for the Anesthetic Propofol

While not a direct precursor, 2-Isopropyl-6-methylaniline is a crucial stepping stone in the synthesis of 2,6-diisopropylaniline, which is a key intermediate in the production of the widely used intravenous anesthetic, propofol (2,6-diisopropylphenol). The synthesis of 2,6-diisopropylaniline can be achieved through further isopropylation of 2-Isopropyl-6-methylaniline.

Conceptual Synthetic Progression to Propofol

The transformation of 2-Isopropyl-6-methylaniline to 2,6-diisopropylaniline represents a second alkylation step. Subsequently, 2,6-diisopropylaniline can be converted to propofol through a diazotization reaction followed by hydrolysis. This multi-step synthesis highlights the importance of carefully controlling regioselectivity at each stage.

Caption: Pathway from 2-Isopropyl-6-methylaniline to Propofol.

Precursor for Ligand Synthesis in Catalysis

The sterically demanding nature of the 2,6-diisopropylanilino moiety, derived from 2,6-diisopropylaniline, has made it a cornerstone in the design of N-heterocyclic carbene (NHC) ligands. These ligands are instrumental in the development of highly active and stable ruthenium-based catalysts for olefin metathesis, a powerful tool in modern organic synthesis.[6]

Role in Agrochemicals

2-Isopropyl-6-methylaniline also finds application in the agrochemical industry as an intermediate in the synthesis of herbicides.

Spectroscopic and Analytical Characterization

Accurate characterization of 2-Isopropyl-6-methylaniline is essential for quality control and reaction monitoring. The following is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, with the substituted carbons appearing at lower field. The carbons of the methyl and isopropyl groups will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (149.23 g/mol ). Fragmentation patterns will be consistent with the loss of methyl and isopropyl groups.

Safety, Toxicology, and Metabolism

Hazard Profile

2-Isopropyl-6-methylaniline is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Toxicological and Metabolic Considerations

While specific in-vivo metabolic studies on 2-Isopropyl-6-methylaniline are not extensively documented in readily available literature, the metabolism of structurally related anilines has been investigated. For instance, studies on 2-methyl-6-ethylaniline have shown that metabolic pathways can involve hydroxylation of the aromatic ring and oxidation of the alkyl substituents.[9][10] It is plausible that 2-Isopropyl-6-methylaniline undergoes similar metabolic transformations in vivo, primarily mediated by cytochrome P450 enzymes in the liver. The formation of reactive metabolites is a general concern with aromatic amines, and this possibility should be considered in any toxicological assessment.[11]

Conclusion

2-Isopropyl-6-methylaniline is a chemical intermediate of significant industrial and academic interest. Its sterically hindered structure is the key to its utility, enabling regioselective syntheses and the creation of robust ligands for catalysis. Its role as a precursor in the synthesis of the anesthetic propofol underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and safety profile is essential for its effective and safe utilization in research and development.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Benchchem. (2025). Application Notes and Protocols for High-Yield Synthesis of 2,6-Diisopropylaniline.

- Huang, S., Hong, X., Cui, H. Z., Zhou, Q., Lin, Y. J., & Hou, X. F. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.

- Google Patents. (n.d.). EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.

-

PrepChem.com. (n.d.). Synthesis of 2,6-Diisopropylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.

-

iChemical. (n.d.). 2-Isopropyl-6-methylaniline, CAS No. 5266-85-3. Retrieved from [Link]

- Benchchem. (2025).

-

PrepChem.com. (n.d.). Synthesis of 2-Methyl-6-isopropyl aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102701993B - A method for preparing 2, 6-diisopropylaniline and device.

- Fisher Scientific. (2009).

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

-

PubChem. (n.d.). 6-Isopropyl-o-toluidine. Retrieved from [Link]

- Google Patents. (n.d.). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.

-

PubMed. (n.d.). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. Retrieved from [Link]

-

Design, Synthesis and Application Studies of Novel Proline-Derived Ligands. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Retrieved from [Link]

-

PubMed Central. (n.d.). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Retrieved from [Link]

-

N.C. A&T Scholars. (1987). In-vivo Metabolism of 2-methyl-6-ethyl aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A COMPARATIVE GENOTOXIC STUDY OF THE METABOLITES OF 2, 6-AND 3,5-DIMETHYLANILINE IN HUMAN LYMPHOBLASTOID TK6 CELLS. Retrieved from [Link]

Sources

- 1. 6-Isopropyl-o-toluidine | C10H15N | CID 78920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Isopropyl-6-methylaniline | CAS: 5266-85-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2-Isopropyl-6-methylaniline, CAS No. 5266-85-3 - iChemical [ichemical.com]

- 4. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-isopropyl-6-methyl-aniline | 5266-85-3 [sigmaaldrich.com]

- 8. 5266-85-3 Cas No. | 2-Isopropyl-6-methylaniline | Apollo [store.apolloscientific.co.uk]

- 9. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.ncat.edu [profiles.ncat.edu]

- 11. news.umich.edu [news.umich.edu]

Physicochemical properties of 2-Isopropyl-6-methylaniline

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-6-methylaniline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Isopropyl-6-methylaniline (CAS No. 5266-85-3), a key intermediate in the synthesis of various medicines and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, validated experimental protocols, and field-proven insights into its molecular structure, spectroscopic signatures, chemical reactivity, and safe handling. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction to 2-Isopropyl-6-methylaniline

2-Isopropyl-6-methylaniline, also known as 6-Isopropyl-o-toluidine, is a substituted aniline derivative that holds significant industrial importance.[3] Its unique structure, featuring steric hindrance around the amino group due to the adjacent isopropyl and methyl substituents, imparts specific reactivity and properties that are leveraged in fine chemical synthesis. The primary commercial applications lie in its role as a precursor for pharmaceuticals and as an intermediate in the production of herbicides.[1][2] Understanding its fundamental physicochemical properties is therefore critical for process optimization, quality control, and the development of new synthetic methodologies. This guide synthesizes available data to provide a robust scientific foundation for professionals working with this compound.

Molecular and Structural Properties

The identity and purity of 2-Isopropyl-6-methylaniline are defined by its unique molecular structure and associated identifiers.

Chemical Structure

The molecule consists of an aniline core with an isopropyl group at the 2-position and a methyl group at the 6-position.

Caption: Chemical structure of 2-Isopropyl-6-methylaniline.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-methyl-6-propan-2-ylaniline | [3] |

| CAS Number | 5266-85-3 | [4] |

| Molecular Formula | C₁₀H₁₅N | [3][4] |

| Molecular Weight | 149.23-149.24 g/mol | [3][5][6] |

| InChI Key | DDTKYVBFPULMGN-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(C(=CC=C1)C(C)C)N | [3][4] |

| EC Number | 226-083-5 | [4] |

Physical and Thermodynamic Properties

The physical state and thermodynamic constants are essential for handling, storage, and process design. The compound is typically a liquid at room temperature.

| Property | Value | Source(s) |

| Appearance | Clear red to brown liquid | [4][7][8] |

| Boiling Point | 231-232 °C at 760 mmHg; 108-110 °C at 10 mmHg | [8][9] |

| Density | 0.944 - 0.957 g/cm³ | [4][8] |

| Flash Point | 41.7 - 97.8 °C | [4][7] |

| Refractive Index (n20/D) | 1.544 | [4][8] |

| Vapor Pressure | 0.048 mmHg at 25 °C | [4][8] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra require experimental acquisition, the expected ¹H NMR signals for 2-Isopropyl-6-methylaniline in a solvent like CDCl₃ are:

-

Aromatic Protons (Ar-H): Multiple signals in the δ 6.8-7.2 ppm range, corresponding to the three protons on the benzene ring.

-

Amine Protons (NH₂): A broad singlet, typically around δ 3.5-4.5 ppm, whose position is concentration-dependent.

-

Isopropyl Methine Proton (CH): A septet near δ 3.0-3.5 ppm.

-

Methyl Protons (Ar-CH₃): A singlet around δ 2.2 ppm.

-

Isopropyl Methyl Protons (C(CH₃)₂): A doublet near δ 1.2 ppm.

¹³C NMR spectral data is also available for this compound.[3]

Infrared (IR) Spectroscopy

The vapor phase IR spectrum is a key identifier.[3] Expected characteristic peaks include:

-

N-H Stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ range.

-

N-H Bend: A band around 1600-1650 cm⁻¹.

Chemical Properties and Reactivity

Acidity and Basicity (pKa)

As an aniline derivative, the compound is a weak base. The pKa refers to the acidity of its conjugate acid (C₁₀H₁₅NH⁺).

-

Predicted pKa: 4.28 ± 0.10[4] This value indicates it is a weaker base than aniline (pKa ≈ 4.6), likely due to the steric hindrance from the ortho substituents affecting the solvation of the anilinium ion.

Solubility and Partitioning

-

LogP: 3.28[4]

-

XLogP3: 2.4 - 2.73[4][7] The high LogP value indicates poor solubility in water and high solubility in nonpolar organic solvents like toluene, diethyl ether, and ethyl acetate.

Synthesis and Reactivity

2-Isopropyl-6-methylaniline is primarily synthesized via the alkylation of o-toluidine. A common industrial method involves the reaction of o-toluidine with propylene using a catalyst.[1][10]

Caption: A typical synthesis workflow for 2-Isopropyl-6-methylaniline.[1]

The amino group undergoes typical reactions for aromatic amines, such as diazotization, acylation, and alkylation. However, the steric bulk from the adjacent isopropyl and methyl groups can significantly reduce the reaction rates compared to unhindered anilines.

Experimental Protocols

The following protocols provide standardized methods for characterizing 2-Isopropyl-6-methylaniline.

Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of a sample of 2-Isopropyl-6-methylaniline.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the aniline sample in a suitable solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

GC System: Agilent 7890 or equivalent.

-

Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless inlet, 250 °C, split ratio 50:1.

-

Injection Volume: 1 µL.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Detector: Flame Ionization Detector (FID), 280 °C.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Self-Validation: The method's validity is confirmed by a sharp, symmetrical peak for the main component and good separation from any impurity peaks. The retention time should be consistent across multiple runs.

Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of 2-Isopropyl-6-methylaniline.

Methodology:

-

Reagent Preparation:

-

Prepare a standardized 0.1 M solution of Hydrochloric Acid (HCl).

-

Prepare a ~0.05 M solution of 2-Isopropyl-6-methylaniline in a 50:50 ethanol/water mixture to ensure solubility.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

-

Place a known volume (e.g., 25 mL) of the aniline solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue adding titrant well past the equivalence point (indicated by a rapid change in pH).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve.

-

The volume of titrant at the half-equivalence point is V_eq / 2.

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

Trustworthiness: This protocol is self-validating. A well-defined sigmoidal curve with a clear inflection point confirms a successful titration. The calculated pKa should be reproducible in triplicate experiments.

Safety and Handling

GHS Classification:

-

Pictograms: Flame (GHS02), Exclamation Mark (GHS07)

-

Signal Word: Warning

-

Hazard Statements:

Handling Precautions:

-

Keep away from heat, sparks, and open flames.[7]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[7]

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area or under a chemical fume hood.

Conclusion

2-Isopropyl-6-methylaniline is a valuable chemical intermediate with a distinct set of physicochemical properties dictated by its sterically hindered aromatic amine structure. Its high boiling point, poor water solubility, and mild basicity are key parameters for its application in organic synthesis. The protocols and data presented in this guide offer a reliable foundation for its safe handling, quality assessment, and effective use in research and development.

References

-

2-Isopropyl-6-methylaniline - LookChem. [Link]

-

2-Isopropyl-6-methylaniline, CAS No. 5266-85-3 - iChemical. [Link]

-

Synthesis of 2-Methyl-6-isopropyl aniline - PrepChem.com. [Link]

- CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google P

-

6-Isopropyl-o-toluidine | C10H15N | CID 78920 - PubChem. [Link]

-

Production and preparation method of 2-methyl-6-isopropyl aniline - Eureka | Patsnap. [Link]

-

4,4'-Methylenebis(2-isopropyl-6-methylaniline) - PubChem. [Link]

Sources

- 1. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

- 2. Production and preparation method of 2-methyl-6-isopropyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 3. 6-Isopropyl-o-toluidine | C10H15N | CID 78920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Isopropyl-6-methylaniline|lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. appretech.com [appretech.com]

- 7. echemi.com [echemi.com]

- 8. 2-Isopropyl-6-methylaniline, CAS No. 5266-85-3 - iChemical [ichemical.com]

- 9. 5266-85-3 Cas No. | 2-Isopropyl-6-methylaniline | Apollo [store.apolloscientific.co.uk]

- 10. prepchem.com [prepchem.com]

Spectroscopic Profile of 2-Isopropyl-6-methylaniline: A Comprehensive Technical Guide

This in-depth guide provides a detailed analysis of the spectroscopic data for 2-isopropyl-6-methylaniline (CAS No. 5266-85-3), a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming the molecule's structure, purity, and for its application in further research and development.

Molecular Structure and Overview

2-Isopropyl-6-methylaniline is an aromatic amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] Its structure, featuring an aniline core with ortho-substitution of isopropyl and methyl groups, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral features is paramount for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-isopropyl-6-methylaniline reveals the specific arrangement and electronic environment of the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Isopropyl-6-methylaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.04 | d | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| ~6.73 | t | 1H | Ar-H |

| ~3.5 (broad) | s | 2H | -NH₂ |

| ~2.92 | sept | 1H | -CH(CH₃)₂ |

| ~2.18 | s | 3H | Ar-CH₃ |

| ~1.26 | d | 6H | -CH(CH₃)₂ |

Data is compiled from representative spectra and may vary slightly based on solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

The aromatic region (δ 6.7-7.1 ppm) displays three distinct signals corresponding to the three protons on the benzene ring, confirming the 1,2,3-trisubstitution pattern. The broad singlet at approximately 3.5 ppm is characteristic of the two amine (-NH₂) protons. The septet at ~2.92 ppm and the doublet at ~1.26 ppm are indicative of the isopropyl group, with the methine proton coupled to the six equivalent methyl protons. The singlet at ~2.18 ppm corresponds to the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Isopropyl-6-methylaniline

| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |

| ~142 | C-NH₂ | Carbon attached to the electron-donating amino group, deshielded. |

| ~135 | C-CH(CH₃)₂ | Quaternary carbon attached to the isopropyl group. |

| ~128 | Ar-C | Aromatic carbon. |

| ~127 | Ar-C | Aromatic carbon. |

| ~122 | C-CH₃ | Quaternary carbon attached to the methyl group. |

| ~118 | Ar-C | Aromatic carbon shielded by the amino group. |

| ~28 | -CH(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~22 | -CH(CH₃)₂ | Methyl carbons of the isopropyl group. |

| ~18 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |

Predicted values are based on established substituent effects on aromatic systems and may vary in experimental data.

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show ten distinct carbon signals. The aromatic carbons appear in the region of δ 118-142 ppm. The carbons directly attached to the nitrogen, isopropyl, and methyl groups are identifiable by their characteristic chemical shifts. The aliphatic carbons of the isopropyl and methyl groups resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 2-Isopropyl-6-methylaniline

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3400-3500 | N-H stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3000-3100 | C-H stretch | Aromatic C-H | Medium to Weak |

| 2850-2970 | C-H stretch | Aliphatic C-H (isopropyl, methyl) | Strong |

| 1600-1620 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1450-1550 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1250-1335 | C-N stretch | Aromatic Amine | Strong |

Interpretation of the IR Spectrum:

The IR spectrum of 2-isopropyl-6-methylaniline is dominated by features characteristic of a primary aromatic amine. The two distinct bands in the 3400-3500 cm⁻¹ region are a hallmark of the symmetric and asymmetric N-H stretching vibrations of the -NH₂ group.[2][3] Strong absorptions in the 2850-2970 cm⁻¹ range confirm the presence of aliphatic C-H bonds from the isopropyl and methyl substituents. Aromatic C-H stretching is observed just above 3000 cm⁻¹. The bending vibration of the N-H group and the characteristic C=C stretching of the aromatic ring appear in the 1450-1620 cm⁻¹ region.[2] A strong C-N stretching band is also expected around 1250-1335 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The molecular ion peak (M⁺) for 2-isopropyl-6-methylaniline is expected at an m/z of 149.

Table 4: Predicted Major Fragments in the Mass Spectrum of 2-Isopropyl-6-methylaniline

| m/z | Proposed Fragment | Loss |

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion |

| 134 | [C₉H₁₂N]⁺ | Loss of CH₃ |

| 106 | [C₇H₈N]⁺ | Loss of C₃H₇ (isopropyl) |

Interpretation of the Mass Spectrum:

The mass spectrum will show a prominent molecular ion peak at m/z 149, corresponding to the molecular weight of 2-isopropyl-6-methylaniline. A common and significant fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage. Therefore, a major fragment is expected at m/z 134, resulting from the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic carbocation. Another significant fragmentation would be the loss of the entire isopropyl radical (•C₃H₇), leading to a fragment at m/z 106.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid aniline derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-isopropyl-6-methylaniline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

-

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.[5]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: As 2-isopropyl-6-methylaniline is a liquid at room temperature, the neat liquid can be analyzed directly.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty cell or clean ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[7]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 2-isopropyl-6-methylaniline (e.g., 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[5]

-

Instrumentation: Employ a mass spectrometer, commonly with an Electron Ionization (EI) source for fragmentation analysis.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of 2-isopropyl-6-methylaniline.

Proposed Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways for 2-isopropyl-6-methylaniline.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

PubChem. (n.d.). 6-Isopropyl-o-toluidine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Isopropyl-6-methylaniline

This guide provides a comprehensive technical overview of the solubility and stability of 2-Isopropyl-6-methylaniline, a key intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes known data with field-proven methodologies to offer a practical framework for handling and characterizing this compound.

Introduction: The Significance of 2-Isopropyl-6-methylaniline

2-Isopropyl-6-methylaniline, a substituted aniline derivative, serves as a crucial building block in organic synthesis. Its structural features, including the sterically hindered amino group flanked by an isopropyl and a methyl group, impart unique reactivity and properties to the molecules it helps create. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling protocols. This guide delves into the core physicochemical properties of 2-Isopropyl-6-methylaniline and provides robust experimental designs for its comprehensive characterization.

Physicochemical Properties of 2-Isopropyl-6-methylaniline

A foundational understanding of a compound's physical and chemical properties is essential for its effective application. Below is a summary of the known properties of 2-Isopropyl-6-methylaniline.

| Property | Value | Source |

| CAS Number | 5266-85-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₅N | [1][3] |

| Molecular Weight | 149.23 g/mol | [1][3] |

| Appearance | Dark red to brown liquid | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 236.2 ± 9.0 °C at 760 mmHg | [1] |

| Flash Point | 41.7 ± 0.0 °C | [1] |

| XLogP3 | 2.4 | [1] |

| Stability | Stable under normal temperatures and pressures | [1] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of 2-Isopropyl-6-methylaniline in various solvents is a critical parameter for its use in synthesis and formulation. While specific experimental data is not extensively published, a systematic approach can be employed to determine its solubility profile.

Predicted Solubility

Based on its structure, 2-Isopropyl-6-methylaniline is expected to exhibit good solubility in organic solvents and limited solubility in water. The presence of the non-polar isopropyl and methyl groups, along with the benzene ring, contributes to its lipophilic character. The amino group can participate in hydrogen bonding, which may afford some aqueous solubility, though this is likely limited by the overall hydrophobicity of the molecule.

Experimental Protocol for Solubility Determination

A robust method for determining the equilibrium solubility of 2-Isopropyl-6-methylaniline involves the shake-flask method.

Objective: To determine the solubility of 2-Isopropyl-6-methylaniline in a range of pharmaceutically and industrially relevant solvents at a controlled temperature.

Materials:

-

2-Isopropyl-6-methylaniline (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane, ethyl acetate)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or GC system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Isopropyl-6-methylaniline to a known volume of each solvent in a series of sealed vials. The excess solid should be clearly visible.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Quantification:

-

Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-Isopropyl-6-methylaniline.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

-

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

Understanding the stability of 2-Isopropyl-6-methylaniline is crucial for predicting its shelf-life, identifying potential impurities, and ensuring the safety and efficacy of final products.

Predicted Degradation Pathways

Anilines are susceptible to degradation through several mechanisms, primarily oxidation. The electron-rich amino group can be oxidized to form various products. Based on the degradation pathways of other alkylated anilines, the following are potential degradation routes for 2-Isopropyl-6-methylaniline:

-

Oxidation: The primary degradation pathway is likely to be oxidation of the amino group to form nitroso, nitro, and dimeric impurities. Atmospheric oxygen, especially in the presence of light or metal ions, can facilitate this process.[5]

-

Photodegradation: Exposure to UV light can provide the energy to initiate oxidation and other degradation reactions.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, though anilines are generally thermally stable at moderate temperatures.

Caption: Postulated oxidative degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7][8] These studies are a regulatory requirement in pharmaceutical development.[6][7]

Objective: To investigate the stability of 2-Isopropyl-6-methylaniline under various stress conditions and to identify the resulting degradation products.

Methodology:

A solution of 2-Isopropyl-6-methylaniline in a suitable solvent (e.g., a mixture of acetonitrile and water) should be subjected to the following stress conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[9]

-

Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 70°C).

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be taken at various time points and analyzed by a stability-indicating analytical method.

Caption: Workflow for forced degradation studies.

Analytical Methodologies

The development of a robust and validated analytical method is crucial for the accurate quantification of 2-Isopropyl-6-methylaniline and the detection of its impurities and degradation products.

Recommended Techniques

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a suitable technique for the routine analysis of 2-Isopropyl-6-methylaniline. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution would be a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is an excellent method for the separation and identification of 2-Isopropyl-6-methylaniline and its potential volatile impurities.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of non-volatile degradation products formed during stability studies, LC-MS is the technique of choice.[9]

Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time-based gradient from 20% B to 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would need to be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific published data on the solubility and stability of 2-Isopropyl-6-methylaniline is limited, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols for solubility determination and forced degradation studies, researchers and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of their processes and products. The proposed analytical methodologies offer a starting point for the development of robust quality control procedures. A thorough understanding of these fundamental properties is a critical step in the successful application of this important chemical intermediate.

References

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

ResearchGate. (2023, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis(2-isopropyl-6-methylaniline). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

iChemical. (n.d.). 2-Isopropyl-6-methylaniline, CAS No. 5266-85-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. Retrieved from [Link]

-

ResearchGate. (2000, August 6). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Retrieved from [Link]

-

Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

ResearchGate. (2023, August 10). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

ACS Publications. (n.d.). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Reddit. (2014, September 14). Solubility in organic solvents and water. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5266-85-3|2-Isopropyl-6-methylaniline|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. 5266-85-3 Cas No. | 2-Isopropyl-6-methylaniline | Apollo [store.apolloscientific.co.uk]

- 5. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. ijrpp.com [ijrpp.com]

Synthesis of 2-Isopropyl-6-methylaniline from o-Toluidine: A Strategic Overview of Catalytic Alkylation

An In-Depth Technical Guide

Abstract

2-Isopropyl-6-methylaniline is a sterically hindered aniline derivative that serves as a valuable intermediate in the synthesis of various specialty chemicals, including agrochemicals and pharmaceuticals.[1][2] Its synthesis presents a classic challenge in organic chemistry: achieving selective ortho-C-alkylation on an already substituted, highly activated aromatic ring. This technical guide provides an in-depth analysis of the primary synthetic routes from o-toluidine, focusing on the catalytic alkylation with propylene. We will dissect the underlying mechanistic principles of Friedel-Crafts alkylation, compare homogeneous and heterogeneous catalytic systems, and provide detailed, field-proven protocols for researchers and chemical development professionals.

Mechanistic Foundations: The Challenge of Regioselectivity

The synthesis of 2-isopropyl-6-methylaniline from o-toluidine is fundamentally an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction.[3][4] The core transformation involves the introduction of an isopropyl group onto the benzene ring of o-toluidine.

1.1 The Friedel-Crafts Alkylation Mechanism

The reaction proceeds through a multi-step mechanism catalyzed by an acid:

-

Generation of the Electrophile: The catalyst, typically a strong Lewis acid like aluminum trichloride (AlCl₃) or a solid acid like a zeolite, interacts with the alkylating agent (propylene). This generates a highly reactive isopropyl carbocation (CH₃)₂CH⁺ or a polarized catalyst-alkene complex that functions as the electrophile.[3][5]

-

Electrophilic Attack: The electron-rich aromatic ring of o-toluidine acts as a nucleophile, attacking the isopropyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

-

Deprotonation and Aromaticity Restoration: A weak base removes a proton from the carbon atom bearing the new isopropyl group, restoring the aromatic system and yielding the final product. The catalyst is regenerated in this process.[3]

The amino (-NH₂) and methyl (-CH₃) groups of o-toluidine are both activating, ortho-para directing groups. This electronic preference makes the positions ortho (C6) and para (C4) to the amino group the most likely sites for electrophilic attack. The primary challenge, therefore, is to direct the bulky isopropyl group selectively to the C6 position, avoiding reaction at the C4 position and potential N-alkylation at the amine itself.[6][7][8] Steric hindrance from the existing ortho-methyl group plays a crucial role in favoring alkylation at the other, less-hindered ortho position (C6).

Caption: General mechanism for Friedel-Crafts alkylation of o-toluidine.

Synthetic Methodologies: A Tale of Two Catalysts

The industrial synthesis of 2-isopropyl-6-methylaniline is dominated by two main catalytic approaches: homogeneous catalysis using traditional Lewis acids and heterogeneous catalysis using solid acids like zeolites.

Method A: Homogeneous Catalysis with Aluminum Trichloride (AlCl₃)

This is a classic and robust method employing a powerful Lewis acid catalyst.[9] The reaction is typically conducted in a high-pressure autoclave to maintain the propylene alkylating agent in the liquid phase and ensure sufficient concentration for the reaction to proceed.

Causality Behind Experimental Choices:

-

Catalyst: Aluminum trichloride is a highly effective Lewis acid for generating carbocations from alkenes.[4] It is used in stoichiometric or near-stoichiometric amounts because it complexes with the nitrogen atom of the aniline, which would otherwise deactivate the catalyst.

-

Reactor: An autoclave is mandatory to safely handle the high pressures (up to 1 MPa) of propylene gas and the elevated temperatures required for the reaction.[9]

-

Temperature: A temperature of around 140°C provides the necessary activation energy for the reaction to proceed at a practical rate without causing excessive side reactions or product degradation.[9]

-

Inert Atmosphere: The system is purged with nitrogen to remove oxygen and moisture. This is critical because AlCl₃ reacts violently with water, and oxygen can lead to unwanted oxidative side products.[9]

Method B: Heterogeneous Catalysis with Zeolites

The use of solid acid catalysts, particularly zeolites such as H-Y, represents a more modern and environmentally benign approach to ortho-alkylation.[10] Zeolites are crystalline aluminosilicates with a well-defined porous structure, offering shape-selective catalytic properties.

Causality Behind Experimental Choices:

-

Catalyst: H-Y zeolite possesses strong Brønsted acid sites within its porous framework, which can protonate propylene to generate the required electrophile.[10]

-

Advantages: Unlike AlCl₃, zeolites are non-corrosive, reusable, and easily separated from the reaction mixture by simple filtration. This dramatically simplifies the work-up process and reduces acidic waste streams.

-

Reaction Conditions: This method typically requires higher temperatures (e.g., 250°C) and pressures (e.g., 861 psig or ~5.9 MPa) than the AlCl₃ process to achieve high conversion rates.[10] The higher temperature is needed to overcome the activation energy barrier on the solid catalyst surface.

-

Molar Ratio: A significant excess of propylene (e.g., 1:5 o-toluidine to propylene) is often used to maximize the conversion of the o-toluidine starting material.[10]

Data Presentation: Protocol Comparison

The choice between homogeneous and heterogeneous catalysis involves a trade-off between reaction conditions, catalyst handling, and process efficiency. The following table summarizes the key parameters for the two primary methods.

| Parameter | Method A: AlCl₃ Catalysis | Method B: H-Y Zeolite Catalysis |

| Catalyst Type | Homogeneous Lewis Acid | Heterogeneous Solid Acid |

| Alkylation Agent | Propylene | Propylene |

| Typical Temperature | 140 °C[9] | 250 °C[10] |

| Typical Pressure | 1 MPa[9] | ~5.9 MPa (861 psig)[10] |

| Catalyst Loading | ~1.1 mol equivalent[9] | Catalytic amount |

| Reactant Ratio | o-Toluidine:Propylene (approx. 1:1) | o-Toluidine:Propylene (1:5)[10] |

| Reported Conversion | Not specified, product isolated | 81.5% of o-toluidine[10] |

| Key Advantage | High reactivity, well-established | Catalyst reusability, reduced waste |

| Key Disadvantage | Large waste stream, corrosive | Harsher conditions (T, P) required |

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for the synthesis of 2-isopropyl-6-methylaniline. Safety Note: These reactions involve high pressures, flammable materials, and corrosive reagents. They must only be performed by trained personnel in a suitable laboratory environment with appropriate safety equipment and engineering controls.

Protocol: AlCl₃-Catalyzed Synthesis

This protocol is adapted from the procedure described in patent CN102731319A.[9]

Equipment:

-

1L stainless steel autoclave with stirring, heating, and pressure monitoring capabilities.

-

Cylinder of propylene gas with regulator.

-

Nitrogen gas line.

-

Distillation apparatus for purification.

Reagents:

-

o-Toluidine (100 g, 0.93 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (133 g, 1.0 mol)

-

Propylene

-

Nitrogen (high purity)

-

Hydrochloric acid (for work-up)

-

Sodium hydroxide (for neutralization)

-

Organic solvent (e.g., toluene or diethyl ether for extraction)

Procedure:

-

Reactor Charging: Charge the 1L autoclave with o-toluidine (100 g) and anhydrous AlCl₃ (133 g). Seal the reactor securely.

-

Inerting: Begin stirring and purge the autoclave with nitrogen gas. Pressurize to 0.2 MPa with N₂, hold for 5 minutes, and then vent. Repeat this cycle 2-3 times to ensure an inert atmosphere.

-

Pressurization: Introduce propylene gas into the autoclave until the pressure reaches 1 MPa.

-

Reaction: Heat the reactor to 140°C while maintaining vigorous stirring. Hold at this temperature for 4 hours. Monitor the pressure; it may initially increase with temperature and then decrease as propylene is consumed.

-

Cooling & Depressurization: After 4 hours, cool the reactor to room temperature. Carefully and slowly vent the excess propylene in a fume hood.

-

Work-up & Quenching: Slowly and cautiously add the reaction mixture to a beaker of crushed ice and dilute hydrochloric acid to decompose the aluminum complexes.

-

Neutralization & Extraction: Make the aqueous layer basic by adding a concentrated sodium hydroxide solution. Extract the product into an organic solvent (e.g., toluene).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain colorless 2-isopropyl-6-methylaniline.[9]

Caption: High-level experimental workflow for autoclave synthesis.

Conclusion

The synthesis of 2-isopropyl-6-methylaniline from o-toluidine is most effectively achieved via direct ortho-alkylation with propylene. The choice of catalyst dictates the process parameters and overall environmental impact. The traditional aluminum trichloride method is highly effective but generates significant waste. Modern heterogeneous catalysis using zeolites offers a greener alternative with simplified product work-up and catalyst recycling, though it often requires more forcing reaction conditions. For researchers and drug development professionals, the selection of a synthetic route will depend on the scale of the synthesis, available equipment, and environmental considerations. Both methods, when properly executed, provide reliable access to this important chemical building block.

References

- Source: Google Patents (CN102731319A)

-

Title: Synthesis of 2-Methyl-6-isopropyl aniline Source: PrepChem.com URL: [Link]

-

Title: A Study on N-alkylation of o-toluidine over Modified Zeolite Catalysts Source: OSTI.gov (ETDEWEB) URL: [Link]

- Source: Google Patents (US4219503A)

-

Title: Explain the alkylation of aniline class 11 chemistry CBSE Source: Vedantu URL: [Link]

-

Title: Alkylation of o-toluidine with methanol over acidic zeolites Source: ResearchGate URL: [Link]

-

Title: Importance of anilines and their C−H alkylation using alkenes Source: ResearchGate URL: [Link]

- Source: Google Patents (US4401833A)

-

Title: Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL: [Link]

-

Title: FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS Source: AdiChemistry URL: [Link]

-

Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

- Source: Google Patents (US4289906A)

Sources

- 1. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

- 2. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 3. mt.com [mt.com]

- 4. adichemistry.com [adichemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A Study on N-alkylation of o-toluidine over Modified Zeolite Catalysts (Journal Article) | ETDEWEB [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of 2-Isopropyl-6-methylaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Isopropyl-6-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries, with a focus on the Friedel-Crafts alkylation of m-toluidine. This document delves into the underlying mechanistic principles, provides a validated experimental protocol, and explores the critical process parameters that govern the reaction's yield and selectivity. Drawing upon established literature and field-proven insights, this guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this important synthetic transformation.

Introduction: The Significance and Synthetic Challenges of 2-Isopropyl-6-methylaniline

2-Isopropyl-6-methylaniline is a crucial building block in the synthesis of a variety of commercial products, including herbicides and pharmaceuticals. Its molecular structure, featuring a sterically hindered amino group, imparts unique properties to the final products. However, the synthesis of this compound is not without its challenges. The directing effects of the amino and methyl groups on the aromatic ring, coupled with the inherent reactivity of the aniline moiety, can lead to a mixture of isomers and byproducts, making the selective synthesis of the desired 2,6-disubstituted product a significant synthetic hurdle.

The Friedel-Crafts alkylation, a cornerstone of C-C bond formation in aromatic chemistry, presents a viable pathway for the synthesis of 2-Isopropyl-6-methylaniline. This guide will explore the nuances of applying this classic reaction to the specific case of m-toluidine, providing a roadmap for its successful implementation.

The Heart of the Matter: Mechanism and Theory of Friedel-Crafts Alkylation of Anilines

The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction.[1] In the context of synthesizing 2-Isopropyl-6-methylaniline from m-toluidine, the reaction is typically carried out using an alkylating agent such as isopropyl alcohol or an isopropyl halide in the presence of a Lewis acid catalyst.

The generally accepted mechanism proceeds through the following key steps:

-

Generation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the alkylating agent to form a carbocation or a highly polarized complex.[2]

-

Electrophilic Attack: The electron-rich aromatic ring of m-toluidine attacks the electrophilic carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product.

A significant challenge in the Friedel-Crafts alkylation of anilines is the reaction between the basic amino group and the Lewis acid catalyst.[3][4] This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic attack.[5] The lone pair of electrons on the nitrogen atom of the amino group coordinates with the electron-deficient Lewis acid, leading to the formation of a salt.[5] This places a positive charge on the nitrogen, which then acts as a strong electron-withdrawing group, deactivating the ring.[3]

To circumvent this issue, the amino group can be protected, for example, by acetylation, prior to the alkylation step.[5] However, direct alkylation under specific conditions is also possible and is the focus of the protocol outlined below.

Visualizing the Mechanism

Caption: Step-by-step experimental workflow for the synthesis.

Catalyst Selection and Optimization: The Key to Success

The choice of catalyst is paramount in Friedel-Crafts alkylation. While various Lewis acids can be employed, aluminum trichloride is often the catalyst of choice for the alkylation of anilines due to its high activity. [6]Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and strong protic acids like sulfuric acid (H₂SO₄) can also catalyze the reaction, but their efficiencies may vary. [7] The catalytic activity generally follows the order: AlCl₃ > FeCl₃ > BF₃ > HF. The optimal catalyst loading is typically equimolar with respect to the aniline substrate, as the catalyst is consumed through complexation with the amino group.

Comparison of Common Lewis Acid Catalysts:

| Catalyst | Relative Activity | Advantages | Disadvantages |

| AlCl₃ | High | Readily available, high reactivity | Highly hygroscopic, can lead to over-alkylation |

| FeCl₃ | Moderate | Less expensive than AlCl₃ | Lower activity, can be corrosive |

| BF₃ | Moderate | Gas, easy to handle in some setups | Requires pressure equipment, lower activity |

| H₂SO₄ | Low | Inexpensive | Can lead to sulfonation byproducts |

The Influence of Process Parameters on Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield of 2-Isopropyl-6-methylaniline while minimizing the formation of unwanted isomers and poly-alkylated products.

-

Temperature: The reaction temperature significantly impacts the reaction rate and selectivity. Higher temperatures generally lead to faster reaction rates but may also promote the formation of thermodynamically more stable, but undesired, isomers through alkyl group migration. A temperature range of 130-150°C is typically optimal for this synthesis. [8]* Pressure: When using a gaseous alkylating agent like propylene, the pressure directly influences its concentration in the reaction mixture. Higher pressures lead to a higher concentration of the alkylating agent, which can increase the reaction rate but also the risk of polyalkylation.

-

Molar Ratio: The molar ratio of the reactants and catalyst is a critical parameter. An excess of the alkylating agent can lead to the formation of di- and tri-isopropyl anilines. As mentioned, an equimolar amount of the Lewis acid catalyst is often necessary due to its complexation with the aniline.

-

Reaction Time: The reaction time should be sufficient to ensure complete conversion of the starting material. However, prolonged reaction times at elevated temperatures can lead to the formation of byproducts. A reaction time of 4-5 hours is generally sufficient. [8]

Characterization and Analysis: Confirming the Identity and Purity of the Product

The identity and purity of the synthesized 2-Isopropyl-6-methylaniline can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the product and confirming the positions of the substituents on the aromatic ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the product and to identify any byproducts. The mass spectrum provides information about the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-H stretches of the alkyl groups.

Expected Analytical Data for 2-Isopropyl-6-methylaniline:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the methyl protons on the ring, and the amine protons. |

| ¹³C NMR | Signals for the aromatic carbons, the carbons of the isopropyl group, and the methyl carbon. |

| MS (EI) | Molecular ion peak at m/z = 149. [9][10] |

| IR | N-H stretching bands around 3300-3500 cm⁻¹, C-H stretching bands around 2850-3000 cm⁻¹, and aromatic C=C stretching bands around 1450-1600 cm⁻¹. |

Safety First: Handling Hazardous Reagents

The synthesis of 2-Isopropyl-6-methylaniline involves the use of several hazardous chemicals. It is imperative to follow strict safety protocols:

-

Aluminum Trichloride: Anhydrous aluminum trichloride is a corrosive and water-reactive solid. It should be handled in a dry environment, such as a glove box or under an inert atmosphere. It reacts violently with water, releasing hydrogen chloride gas.

-

m-Toluidine: m-Toluidine is toxic and can be absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Propylene: Propylene is a flammable gas and should be handled with care in a well-ventilated area, away from ignition sources.

-

Toluene: Toluene is a flammable liquid with potential health hazards. It should be handled in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction, loss of product during workup, catalyst deactivation. | Increase reaction time or temperature, optimize workup procedure, ensure anhydrous conditions. |

| Formation of Isomers | Reaction temperature too high, incorrect catalyst. | Lower the reaction temperature, screen different catalysts. |

| Polyalkylation | Excess of alkylating agent, high reaction temperature. | Use a stoichiometric amount of the alkylating agent, lower the reaction temperature. |

| Reaction Fails to Start | Inactive catalyst, presence of moisture. | Use fresh, anhydrous catalyst and ensure all reagents and glassware are dry. |

Conclusion and Future Outlook

The Friedel-Crafts alkylation of m-toluidine provides a direct and efficient route for the synthesis of 2-Isopropyl-6-methylaniline. By carefully controlling the reaction parameters, particularly the choice of catalyst, temperature, and stoichiometry, it is possible to achieve high yields and selectivity for the desired product. The protocol and insights provided in this guide offer a solid foundation for researchers and professionals working in this area.

Future research may focus on the development of more environmentally benign and recyclable catalysts to replace the stoichiometric amounts of aluminum trichloride currently used. Furthermore, a deeper understanding of the reaction mechanism through computational studies could lead to further optimization of the process.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 3. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. benchchem.com [benchchem.com]

- 6. US5124483A - Ortho-alkylation of aromatic amines - Google Patents [patents.google.com]

- 7. US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine - Google Patents [patents.google.com]

- 8. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

- 9. 2-Isopropyl-6-methylaniline | CAS: 5266-85-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. scbt.com [scbt.com]

Key chemical reactions involving 2-Isopropyl-6-methylaniline

An In-Depth Technical Guide to the Core Chemical Reactions of 2-Isopropyl-6-methylaniline

Abstract

This technical guide provides a comprehensive overview of the principal chemical reactions involving 2-isopropyl-6-methylaniline, a key intermediate in the synthesis of specialty chemicals. As a sterically hindered primary arylamine, its reactivity is uniquely influenced by the flanking alkyl groups, which dictate reaction pathways and product structures. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its synthesis, key transformations—including condensation, diazotization, and N-heterocyclic carbene (NHC) formation—and its applications in the development of advanced ligands and complex molecules. Each section includes field-proven insights, detailed experimental protocols, and data summaries to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of Steric Hindrance

2-Isopropyl-6-methylaniline (CAS 5266-85-3) is an aromatic amine distinguished by the presence of a methyl and a bulky isopropyl group ortho to the primary amine.[1][2] This substitution pattern imparts significant steric shielding to the amine and the adjacent ring positions, a feature that is strategically exploited in modern chemistry. Unlike simpler anilines, the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic attack are tempered. This steric hindrance is not a limitation but a critical design element, enabling the synthesis of highly stable ligands, preventing undesirable side reactions, and providing a scaffold for creating specific three-dimensional molecular architectures. Its primary utility lies in its role as a precursor to N-heterocyclic carbene (NHC) ligands and Schiff base ligands, which are pivotal in catalysis and materials science.[3]